Bunolol

Descripción general

Descripción

Bunolol es un antagonista no selectivo de los receptores beta-adrenérgicos con significativa actividad antihipertensiva, antiarrítmica y anestésica local . Se usa comúnmente en forma de su enantiómero L puro, levothis compound, que es más potente que su isómero dextro . This compound se usa principalmente en el tratamiento de la hipertensión ocular y el glaucoma de ángulo abierto .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de bunolol implica la reacción de 3-(terc-butilamino)-2-hidroxipropil cloruro con 5-hidroxi-3,4-dihidronafta-1(2H)-ona en condiciones básicas . La reacción normalmente requiere una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleófila.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final. La reacción se lleva a cabo típicamente en reactores grandes con monitoreo continuo de temperatura, presión y pH para optimizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Bunolol sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar varios metabolitos.

Reducción: El grupo carbonilo en this compound se puede reducir para formar derivados de alcohol.

Sustitución: El grupo hidroxilo en this compound puede sufrir reacciones de sustitución para formar varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se usan comúnmente.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos Principales Formados

Oxidación: La oxidación de this compound puede llevar a la formación de ácidos carboxílicos y cetonas.

Reducción: La reducción de this compound típicamente produce derivados de alcohol.

Sustitución: Las reacciones de sustitución pueden producir una variedad de derivados dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Mechanism of Action

Bunolol functions by blocking both β(1) and β(2) adrenergic receptors, which leads to a decrease in the production of aqueous humor in the eye, thereby lowering intraocular pressure (IOP). This mechanism is crucial for patients suffering from conditions that result in elevated IOP, as it mitigates the risk of optic nerve damage and vision loss associated with glaucoma .

1.2 Clinical Efficacy

Clinical studies have demonstrated that this compound can reduce mean IOP by approximately 25-40% from baseline levels in patients with elevated IOP . Its effectiveness is comparable to other beta-blockers used in ophthalmology, making it a valuable option for treatment.

Synthesis and Formulation

2.1 Chemo-Enzymatic Synthesis

Recent advancements in the synthesis of this compound have highlighted a chemo-enzymatic approach that employs lipase for enantioselective kinetic resolution. This method has shown an enantiomeric excess of 98% with a yield of 35%, indicating a highly efficient synthesis process for producing both (R)- and (S)-bunolol .

| Synthesis Method | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| Chemo-Enzymatic Process | 98 | 35 |

| Conventional Chemical Method | Not specified | Not specified |

Metabolism and Pharmacokinetics

3.1 Absorption and Excretion

this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring approximately one hour post-dose. The majority of the drug is excreted via urine, with minimal fecal elimination observed . The plasma half-lives for this compound and its metabolites are as follows:

| Compound | Half-Life (hours) |

|---|---|

| This compound | 6.1 |

| This compound Glucuronide | 9.1 |

| Dihydrothis compound | 7.1 |

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include bradycardia, hypotension, bronchospasm, and acute cardiac failure . Monitoring is essential, especially in patients with pre-existing cardiovascular conditions.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study 1: A patient with chronic open-angle glaucoma was treated with this compound eye drops, resulting in significant IOP reduction over six months without notable adverse effects.

- Case Study 2: A comparative study involving this compound and another beta-blocker demonstrated that this compound provided similar IOP control with fewer systemic side effects, highlighting its suitability for long-term management.

Mecanismo De Acción

Bunolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la regulación de la presión intraocular y la función cardiovascular . Al bloquear estos receptores, this compound reduce la producción de humor acuoso en el ojo, lo que reduce la presión intraocular . Además, la actividad bloqueadora beta de this compound ayuda a reducir la frecuencia cardíaca y la presión arterial, lo que la hace útil en el tratamiento de afecciones cardiovasculares .

Comparación Con Compuestos Similares

Compuestos Similares

Propranolol: Un bloqueador beta no selectivo con propiedades antihipertensivas y antiarrítmicas similares.

Timolol: Otro bloqueador beta no selectivo que se utiliza en el tratamiento del glaucoma.

Metoprolol: Un bloqueador beta-1 selectivo que se utiliza principalmente para afecciones cardiovasculares.

Singularidad de Bunolol

This compound es único en su combinación de actividad bloqueadora beta y propiedades anestésicas locales . También es más potente que propranolol y timolol en su actividad bloqueadora beta . Además, la capacidad de this compound para reducir la presión intraocular lo hace particularmente valioso en el tratamiento del glaucoma .

Actividad Biológica

Bunolol, also known as levothis compound, is a potent non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma and ocular hypertension. It functions by lowering intraocular pressure (IOP), making it an essential agent in ophthalmic therapies. This article delves into the biological activity of this compound, including its pharmacokinetics, metabolism, clinical efficacy, and safety profile based on diverse research findings.

Absorption and Metabolism

This compound is rapidly absorbed following oral administration. A study involving single oral doses of 3 mg showed that peak plasma levels of this compound and its active metabolite dihydrothis compound are reached approximately one hour after ingestion. The metabolism primarily occurs in the liver, with significant excretion via urine (78% within four days) and minimal fecal excretion (3%) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Time | 1 hour |

| Urinary Excretion | 78% within 4 days |

| Fecal Excretion | 3% |

| Plasma Half-life (this compound) | 6.1 ± 0.3 hours |

| Plasma Half-life (Dihydrothis compound) | 7.1 ± 0.5 hours |

This compound acts primarily through its antagonistic effects on beta-adrenergic receptors, leading to decreased production of aqueous humor and increased outflow facility in the eye. This dual action effectively lowers IOP in patients with glaucoma .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in clinical settings:

- A randomized controlled trial demonstrated that a single drop of levothis compound (0.5%) significantly reduced IOP in patients with open-angle glaucoma compared to baseline measurements .

- In another study, daily administration resulted in sustained IOP reduction over a week, confirming its long-term effectiveness as an ocular hypotensive agent .

Case Study Example:

In a clinical case involving patients with chronic open-angle glaucoma, treatment with levothis compound led to an average reduction in IOP of approximately 30% from baseline values after four weeks of therapy.

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common side effects include ocular irritation, dry eyes, and blurred vision.

- Systemic side effects may occur due to its non-selective nature and can include bradycardia and hypotension .

Table 2: Reported Side Effects of this compound

| Side Effect | Frequency |

|---|---|

| Ocular Irritation | Common |

| Dry Eyes | Common |

| Bradycardia | Rare |

| Hypotension | Rare |

Propiedades

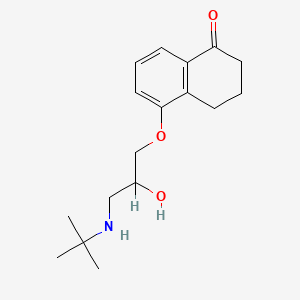

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHBTMCLRNMKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022702 | |

| Record name | Bunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27591-01-1 | |

| Record name | (±)-Bunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27591-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QSY2UT3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.